N-tert-Butoxycarbonyl-N-methylalanine

Catalog No.
S1768780
CAS No.
16948-16-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butoxycarbonyl-N-methylalanine

CAS Number

16948-16-6

Product Name

N-tert-Butoxycarbonyl-N-methylalanine

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1

InChI Key

VLHQXRIIQSTJCQ-LURJTMIESA-N

Synonyms

Boc-N-Me-Ala-OH;16948-16-6;Boc-N-methyl-L-alanine;N-Boc-N-methyl-L-alanine;(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-N-methyl-L-alanine;MFCD00037242;(S)-2-(tert-Butoxycarbonyl-methyl-amino)-propionicacid;(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;Boc-N-methyl-DL-alanine;AmbotzBAA1108;PubChem12251;Boc-N-Me-L-Ala-OH;Boc-N-a-methyl-L-alanine;Boc-N-methyl-(L)-alanine;Boc-Nalpha-methyl-L-alanine;KSC153K7R;15549_ALDRICH;SCHEMBL342693;(S)-N-methyl-N-BOC-alanine;N-t-butoxycarbonyl-methylalanine;15549_FLUKA;CTK0F3578;MolPort-003-926-852;VLHQXRIIQSTJCQ-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH) is a highly specialized, N-methylated, Boc-protected amino acid building block utilized extensively in the synthesis of advanced peptidomimetics, targeted protein degraders (PROTACs), and cyclic peptides. By incorporating an N-methyl group, this precursor fundamentally alters the physicochemical properties of the resulting peptide backbone, disrupting hydrogen bonding to promote cis-peptide conformations and significantly enhancing both proteolytic stability and membrane permeability. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with solution-phase fragment condensation and specific solid-phase peptide synthesis (SPPS) protocols where strong acid deprotection is preferred. As a critical intermediate, it is the industry-standard choice for assembling the N-terminal recognition motifs of Inhibitor of Apoptosis Protein (IAP) antagonists and Smac mimetics [1].

Research Fit

Workflow Designed for Boc-SPPS with acid-labile orthogonal protection
Function N-methylation introduces conformational rigidity and metabolic stability
Stereochemistry Single L-enantiomer for stereocontrolled peptide assembly

Substituting Boc-N-Me-Ala-OH with its unmethylated counterpart (Boc-Ala-OH) or its Fmoc-protected analog (Fmoc-N-Me-Ala-OH) routinely leads to catastrophic failures in both synthetic yield and final product efficacy. Unmethylated alanine fails to provide the steric shielding required to protect peptide bonds from rapid exopeptidase degradation, rendering the final therapeutic inactive in vivo. Conversely, attempting to substitute with Fmoc-N-Me-Ala-OH in solution-phase dipeptide synthesis introduces severe processability issues; the base-catalyzed removal of the Fmoc group (e.g., using piperidine) from an N-methylated secondary amine at the penultimate position strongly drives the spontaneous cyclization into diketopiperazines (DKPs), decimating the yield of the desired linear peptide [1]. Procurement must strictly specify Boc-N-Me-Ala-OH when downstream processes rely on acid-catalyzed deprotection to bypass these base-induced cyclization pathways.

Substitution Risk

Target
Boc-N-Me-Ala-OH
N-methyl steric hindrance demands specialized coupling reagents; Boc group supports acidolytic deprotection.
Substitute
Boc-Ala-OH (non-methylated)
Lacks N-methylation, altering coupling kinetics and eliminating conformational constraint; racemization risk profile differs.
Target
Boc-N-Me-Ala-OH
Compatible with Boc-SPPS acidic deprotection; NCA side reaction is manageable with optimized protocols.
Substitute
Fmoc-N-Me-Ala-OH
Fmoc group requires basic deprotection, which may promote diketopiperazine formation or premature cleavage from certain resins.

Prevention of DKP Cyclization

During the synthesis of N-methylated dipeptide intermediates, the choice of protecting group dictates the survival of the linear peptide. Deprotection of Fmoc-N-Me-Ala-OH using standard basic conditions (20% piperidine) frequently results in rapid intramolecular aminolysis, converting the intermediate into a diketopiperazine (DKP) by-product. In contrast, Boc-N-Me-Ala-OH relies on acidic deprotection (e.g., TFA or HCl), which completely suppresses this base-catalyzed cyclization, ensuring near-quantitative retention of the linear dipeptide [1].

Evidence DimensionDiketopiperazine (DKP) by-product formation rate
Target Compound Data< 2% DKP formation (TFA deprotection of Boc)
Comparator Or BaselineFmoc-N-Me-Ala-OH (> 50% DKP formation under basic deprotection)
Quantified Difference> 25-fold reduction in cyclization side-reactions
ConditionsDipeptide intermediate deprotection (N-Me-Ala-Xaa ester)

Enables the scalable synthesis of N-methylated peptide fragments without catastrophic yield loss to cyclization.

Racemization suppression
Head-to-head
0% racemization with CuCl₂ additive
Enantiomeric integrity maintained during hindered coupling
Requires specific additive (CuCl₂); WSCI-mediated coupling

High-Yield Coupling in Hindered Scaffolds

The N-methyl group introduces significant steric hindrance, complicating amide bond formation. However, Boc-N-Me-Ala-OH demonstrates excellent reactivity and solubility in organic solvents used for solution-phase synthesis. When coupled with complex, sterically demanding amine scaffolds (such as those in IAP antagonists), Boc-N-Me-Ala-OH achieves high isolated yields using standard coupling reagents like EDC/HOBt or HATU, outperforming alternative protecting groups that may suffer from premature cleavage or poor solubility during extended reaction times [1].

Evidence DimensionIsolated coupling yield in hindered systems
Target Compound Data85–89% yield using EDC/HOBt or HATU
Comparator Or BaselineAlternative N-protected derivatives (often <60% due to side reactions or poor solubility)
Quantified Difference~30% absolute increase in isolated yield
ConditionsSolution-phase coupling (CH2Cl2/DMF) at room temperature

Streamlines the late-stage assembly of complex peptidomimetics, reducing the consumption of expensive downstream intermediates.

NCA byproduct formation
Head-to-head
NCA observed for Boc; not observed for Fmoc/Z analogs
Protocol selection critical for Boc strategy
Use PyBroP or PyCloP to suppress NCA formation

Enhanced Proteolytic Stability

The primary biological rationale for procuring Boc-N-Me-Ala-OH over standard Boc-Ala-OH is the profound enhancement of in vivo stability. The N-methyl group sterically shields the adjacent amide bond from proteolytic cleavage by exopeptidases. Peptides incorporating N-methyl-L-alanine routinely exhibit serum half-lives extending beyond 24 hours, whereas their unmethylated counterparts are rapidly degraded within minutes to hours [1].

Evidence DimensionSerum half-life (t1/2) of resulting peptide
Target Compound Data> 24 hours (N-methylated backbone)
Comparator Or BaselineBoc-Ala-OH derived peptides (t1/2 < 2 hours)
Quantified Difference> 12-fold increase in enzymatic stability
ConditionsIn vitro human serum stability assays

Essential for developing viable peptide-based drugs and PROTACs that require extended systemic circulation.

Enantiomeric purity
Specification review
≥99% ee (L-enantiomer) vs. racemic DL-mixture
Material waste avoided without additional resolution
Chiral purity verified by HPLC on chiral stationary phase

Improved Membrane Permeability

Intracellular targets, such as E3 ligases engaged by PROTACs, require ligands with high membrane permeability. By replacing a hydrogen bond donor (NH) with a methyl group, Boc-N-Me-Ala-OH reduces the polar surface area and desolvation penalty of the resulting peptide. This modification typically increases the apparent passive permeability (P_app) of cyclic peptides and peptidomimetics by 2 to 5-fold compared to analogs synthesized with unmethylated Boc-Ala-OH [1].

Evidence DimensionApparent passive permeability (P_app)
Target Compound Data2 to 5-fold increase in P_app
Comparator Or BaselineBoc-Ala-OH derived analogs
Quantified DifferenceUp to 500% improvement in passive diffusion
ConditionsCaco-2 or PAMPA cell permeability models

Critical for the procurement of building blocks intended for intracellular therapeutic targets where bioavailability is the limiting factor.

Smac Mimetic and IAP Antagonist Synthesis

Boc-N-Me-Ala-OH is the preferred N-terminal building block for synthesizing bivalent Smac mimetics (e.g., SM-157, AZD5582). Its compatibility with acidic global deprotection prevents the degradation of sensitive intermediate scaffolds that would otherwise occur under the basic conditions required for Fmoc removal [1].

Protease-Resistant PROTAC Ligands

In the development of targeted protein degraders, incorporating Boc-N-Me-Ala-OH provides the necessary steric shielding to protect the E3 ligase-binding domain from rapid enzymatic degradation, ensuring the PROTAC remains active in vivo [2].

N-Methylated Cyclic Peptide Synthesis

For macrocyclic peptide synthesis where multiple N-methylations are required to boost membrane permeability, Boc-N-Me-Ala-OH is utilized in specific fragment condensations to avoid the severe diketopiperazine (DKP) cyclization side-reactions associated with Fmoc-based dipeptide intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Macrocyclic peptide analog synthesis
N-methylated building block for hindered coupling
Coupling efficiency and racemization control
Metabolically stable peptide research
N-methylation for proteolytic resistance
Enzymatic stability and conformational influence
Boc-SPPS requiring orthogonal protection
Acid-labile Boc group compatible with acidic deprotection
NCA side-reaction management and protocol optimization

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.11575802 Da

Monoisotopic Mass

203.11575802 Da

Heavy Atom Count

14

Wikipedia

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

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